Author: BenchChem Technical Support Team. Date: November 2025
https://www.sec.gov/Archives/edgar/data/1812083/000181208323000100/prax-20230930.htm
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
Praxis is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
Praxis is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
Praxis is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop novel treatments for genetic epilepsies.
The company has a collaboration a ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop novel ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and S.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies..
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies..
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Phoenix to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Richmond to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Antonio to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of San Diego to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Seattle to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of St. Louis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Tampa to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of West Virginia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Yale-New Haven to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of a to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of b to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of c to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of d to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of e to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of f to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of g to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of h to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of i to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of j to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of k to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of l to develop ...
Praxis Precision Medicines, Inc. is a clinical-stage biopharmaceutical company.
The company is developing PRAX-628 for the treatment of focal epilepsy.
The company is also developing PRAX-562 for the treatment of SCN8A and SCN2A developmental and epileptic encephalopathies.
The company is also developing PRAX-222 for the treatment of pediatric patients with early-onset SCN2A developmental and epileptic encephalopathy.
The company is also developing PRAX-050 for the treatment of patients with rare CNS disorders.
The company has a license agreement with The Rogosin Institute to develop, manufacture, and commercialize products containing fosigotifator.
The company is also developing PRAX-020 for the treatment of neurodevelopmental disorders.
The company was incorporated in 2019 and is headquartered in Boston, Massachusetts.
The company has a collaboration agreement with The Florey Institute of Neuroscience and Mental Health to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Melbourne to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, Davis to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of California, San Francisco to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Michigan to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Utah to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The University of Washington to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Boston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Colorado to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Wisconsin to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Los Angeles to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orange County to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Pittsburgh to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Washington, D.C. to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Atlanta to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Cincinnati to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Dallas to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Denver to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Detroit to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Houston to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Kansas City to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of New Orleans to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Oklahoma to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Omaha to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Orlando to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of Philadelphia to develop novel treatments for genetic epilepsies.
The company has a collaboration agreement with The Children's Hospital of